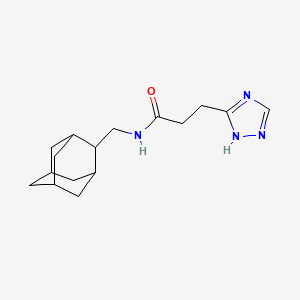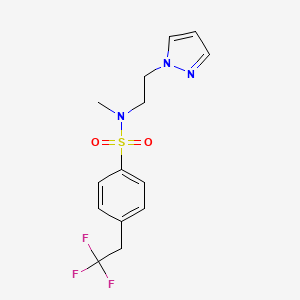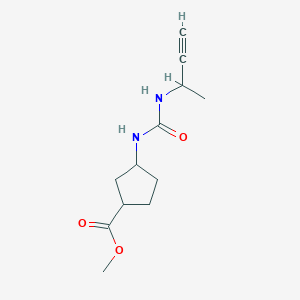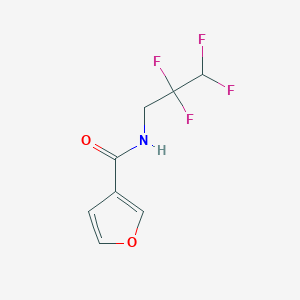
N-(2-adamantylmethyl)-3-(1H-1,2,4-triazol-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-adamantylmethyl)-3-(1H-1,2,4-triazol-5-yl)propanamide, commonly known as AMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMTA is a triazole-based compound that is synthesized from 2-adamantanemethanol and 1H-1,2,4-triazole-3-carboxylic acid.
作用机制
The mechanism of action of AMTA is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the cells. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. AMTA has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways in the cells.
Biochemical and Physiological Effects:
AMTA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. AMTA has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, AMTA has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
实验室实验的优点和局限性
The advantages of using AMTA in lab experiments include its high potency and selectivity, as well as its relatively low toxicity. However, the limitations of using AMTA include its limited solubility in aqueous solutions and its instability under certain conditions such as acidic or basic pH.
未来方向
There are several future directions for the research on AMTA. One direction is to study its potential use as a therapeutic agent for various diseases such as cancer and microbial infections. Another direction is to study its potential use as a ligand in catalytic reactions for the synthesis of various compounds. Further research is also needed to elucidate the mechanism of action of AMTA and its effects on various physiological processes.
合成方法
The synthesis of AMTA involves the reaction of 2-adamantanemethanol with 1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting AMTA is obtained as a white solid after purification by column chromatography.
科学研究应用
AMTA has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. AMTA has also been studied for its antimicrobial properties, as it has been shown to be effective against various bacteria and fungi. In addition, AMTA has been studied for its potential use as a ligand in catalytic reactions.
属性
IUPAC Name |
N-(2-adamantylmethyl)-3-(1H-1,2,4-triazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-16(2-1-15-18-9-19-20-15)17-8-14-12-4-10-3-11(6-12)7-13(14)5-10/h9-14H,1-8H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCZDMGKEOJJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CNC(=O)CCC4=NC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantylmethyl)-3-(1H-1,2,4-triazol-5-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)

![1-[2-(2-Chlorophenyl)ethyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7634589.png)

![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)